AMMONIUM TARTRATE
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Overview
Description
AMMONIUM TARTRATE is a chiral compound derived from tartaric acid. It is known for its ability to form diastereomeric salts, which are useful in the resolution of racemic mixtures. This compound is particularly significant in stereochemistry and is widely used in various chemical processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: AMMONIUM TARTRATE can be synthesized by reacting tartaric acid with ammonium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding ammonium hydroxide slowly while maintaining the temperature at around 25°C. The resulting solution is then evaporated to obtain the crystalline ammonium [R-(R*,R*)]-tartrate .
Industrial Production Methods: In industrial settings, the production of ammonium [R-(R*,R*)]-tartrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: AMMONIUM TARTRATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce tartaric acid derivatives.
Reduction: Reduction reactions can convert it into different tartrate salts.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various tartrate salts and derivatives, which are used in different chemical applications.
Scientific Research Applications
AMMONIUM TARTRATE has a wide range of applications in scientific research:
Chemistry: It is used in the resolution of racemic mixtures to obtain pure enantiomers.
Biology: It serves as a chiral resolving agent in biochemical studies.
Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals.
Industry: It is employed in the production of food additives, cosmetics, and other consumer products.
Mechanism of Action
The mechanism by which ammonium [R-(R*,R*)]-tartrate exerts its effects involves its ability to form diastereomeric salts with chiral compounds. This property allows it to separate enantiomers effectively. The molecular targets include various chiral centers in organic molecules, and the pathways involved are primarily related to stereochemical interactions .
Comparison with Similar Compounds
- Ammonium [S-(S,S)]-tartrate**
- Ammonium [R-(R,S)]-tartrate**
- Ammonium [S-(S,R)]-tartrate**
Comparison: AMMONIUM TARTRATE is unique in its ability to form highly stable diastereomeric salts, making it more effective in resolving racemic mixtures compared to its counterparts. Its specific stereochemistry provides distinct advantages in various chemical processes .
Properties
CAS No. |
14307-43-8 |
---|---|
Molecular Formula |
C4H12N2O6 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
azane;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3 |
InChI Key |
NGPGDYLVALNKEG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.N.N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.N.N |
boiling_point |
Decomposes |
Color/Form |
Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |
density |
1.601 g/cu cm |
Key on ui other cas no. |
3095-65-6 |
physical_description |
White solid; [Hawley] Soluble in water; [MSDSonline] |
Related CAS |
3095-65-6 |
solubility |
In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |
vapor_pressure |
7.1X10-16 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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